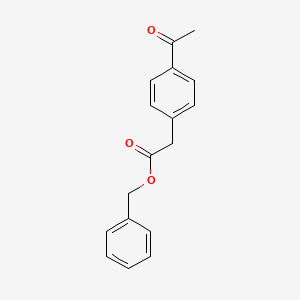

Benzyl 2-(4-acetylphenyl)acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C17H16O3 |

|---|---|

Molecular Weight |

268.31 g/mol |

IUPAC Name |

benzyl 2-(4-acetylphenyl)acetate |

InChI |

InChI=1S/C17H16O3/c1-13(18)16-9-7-14(8-10-16)11-17(19)20-12-15-5-3-2-4-6-15/h2-10H,11-12H2,1H3 |

InChI Key |

UXANRKATHCVCDZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)CC(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

Chemical Structure Analysis of Benzyl 2-(4-acetylphenyl)acetate

This technical guide details the structural analysis and characterization of Benzyl 2-(4-acetylphenyl)acetate (CAS: 1429507-88-9), a specialized intermediate often utilized in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and complex organic scaffolds.

Document Type: Technical Characterization Guide Target Audience: Medicinal Chemists, Analytical Scientists, Process Development Engineers

Executive Summary & Chemical Identity

This compound is a dual-carbonyl aromatic ester. Its structure combines a lipophilic benzyl ester moiety with a polar acetophenone core. Structurally, it serves as a protected form of 4-acetylphenylacetic acid, allowing selective manipulation of the ketone functionality without interference from the carboxylic acid.

| Property | Specification |

| Chemical Name | This compound |

| CAS Number | 1429507-88-9 |

| Molecular Formula | C₁₇H₁₆O₃ |

| Molecular Weight | 268.31 g/mol |

| Core Scaffolds | Acetophenone, Benzyl ester |

| Key Functional Groups | Ketone (Ar-C=O-Me), Ester (Ar-CH₂-COO-Bn) |

Structural Characterization Strategy

The primary analytical challenge lies in differentiating the two carbonyl environments (ketone vs. ester) and confirming the integrity of the ester linkage against potential hydrolysis or transesterification impurities.

Synthetic Context & Impurity Profiling

To analyze this molecule accurately, one must understand its origin. It is typically synthesized via the esterification of 4-acetylphenylacetic acid with benzyl alcohol .

-

Primary Impurities:

-

Residual Benzyl Alcohol: Detectable via GC (early eluter) or NMR (benzylic CH₂ at ~4.6 ppm).

-

4-Acetylphenylacetic Acid (Starting Material): Result of incomplete reaction or hydrolysis; detectable by HPLC (polar, early eluting).

-

Self-Condensation Products: Trace aldol condensation products from the methyl ketone (rare under mild conditions).

-

Analytical Workflow

The following diagram illustrates the logical flow for confirming the structure and purity of the target compound.

Figure 1: Step-by-step analytical workflow for structural validation.

Spectroscopic Analysis Protocols

This section details the expected spectral signatures based on the specific electronic environments of the molecule.[1]

Infrared Spectroscopy (FT-IR)

The IR spectrum provides the quickest confirmation of the dual-carbonyl system.

-

Ketone (Acetophenone moiety): Look for a sharp band at 1680–1690 cm⁻¹ . The conjugation with the aromatic ring lowers the frequency compared to non-conjugated ketones.

-

Ester (Benzyl ester): A strong band at 1735–1750 cm⁻¹ (C=O stretch).[1]

-

C-O Stretch: Distinct bands in the 1150–1250 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR)

NMR is the definitive tool for structural assignment. The molecule possesses distinct proton environments that should integrate perfectly to the ratio 3:2:2:2:2:5.

Protocol: ¹H NMR (400 MHz, CDCl₃)

-

Dissolution: Dissolve ~10 mg of sample in 0.6 mL CDCl₃.

-

Acquisition: 16 scans, 30° pulse angle, 2s relaxation delay.

Predicted Chemical Shifts:

| Moiety | Proton Type | Shift (δ, ppm) | Multiplicity | Integration | Assignment Logic |

|---|---|---|---|---|---|

| Acetyl | -CO-CH ₃ | 2.58 | Singlet | 3H | Alpha to ketone |

| Alpha-CH₂ | Ar-CH ₂-COO | 3.75 | Singlet | 2H | Flanked by phenyl & carbonyl |

| Benzylic | -COO-CH ₂-Ph | 5.15 | Singlet | 2H | Deshielded by ester oxygen |

| Aromatic A | Ar-H (Ortho to Acetyl) | 7.92 | Doublet (J=8Hz) | 2H | Deshielded by ketone |

| Aromatic B | Ar-H (Meta to Acetyl) | 7.40 | Doublet (J=8Hz) | 2H | Typical aromatic range |

| Benzyl Ph | Ph-H | 7.30–7.38 | Multiplet | 5H | Overlapping aromatic signals |[2]

Mass Spectrometry (MS)

The fragmentation pattern is dictated by the stability of the benzyl cation and the acetyl group.

Figure 2: Predicted EI-MS fragmentation pathway showing the dominant benzyl cation.

Chromatographic Purity Method (HPLC)

Due to the lipophilic nature of the benzyl ester, a standard Reverse Phase (RP-HPLC) method is required.

Method Parameters:

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile (ACN).

-

Gradient: 40% B to 90% B over 15 minutes.

-

Detection: UV at 254 nm (Aromatic) and 280 nm (Ketone/Ester).

-

Flow Rate: 1.0 mL/min.

Retention Logic:

-

4-Acetylphenylacetic acid (Impurity): Elutes early (high polarity).

-

Benzyl Alcohol (Impurity): Elutes mid-range.

-

This compound (Target): Elutes late (high lipophilicity due to two aromatic rings and ester cap).

References

-

ChemSrc. (2025). This compound CAS 1429507-88-9 Properties. Retrieved February 26, 2026, from [Link]

-

National Institute of Standards and Technology (NIST). (2025). Benzeneacetic acid, phenylmethyl ester (Benzyl phenylacetate) Mass Spectrum. Retrieved February 26, 2026, from [Link](Cited for comparative spectral data of the benzyl ester fragment).

Sources

Strategic Solubility Profiling of Benzyl 2-(4-acetylphenyl)acetate: Predictive Modeling & Experimental Protocols

The following technical guide details the solubility profile, predictive modeling, and experimental characterization of Benzyl 2-(4-acetylphenyl)acetate (CAS 1429507-88-9).

Executive Summary & Compound Analysis

This compound is a specialized pharmaceutical intermediate, structurally characterized by a lipophilic benzyl ester moiety and a polar para-acetyl group on the central phenyl ring.

As of early 2026, specific empirical solubility data (mole fraction vs. temperature) for this exact CAS entry remains proprietary or absent from major open-access thermodynamic journals (e.g., J. Chem. Eng. Data). Consequently, this guide provides a predictive solubility profile based on Structure-Property Relationships (SPR) and establishes a self-validating experimental protocol for researchers to generate definitive data.

Structural Decomposition & Solubility Prediction

The molecule exhibits a "Push-Pull" solubility behavior:

-

Lipophilic Domain (Solubility Promoting in Non-polars): The benzyl group and the central aromatic ring drive affinity for aromatic solvents (Toluene) and chlorinated hydrocarbons (DCM).

-

Polar Domain (Solubility Promoting in Polars): The acetyl (

) and ester linkage act as hydrogen bond acceptors, promoting solubility in polar aprotic solvents (DMSO, DMF) and moderate solubility in protic solvents (Alcohols).

Predicted Solubility Profile

Based on Hansen Solubility Parameters (HSP) of structural analogs (e.g., Benzyl phenylacetate, 4-Acetylphenylacetic acid), the expected solubility profile is categorized below.

Table 1: Predicted Solubility Landscape at 298.15 K

| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |

| Polar Aprotic | DMSO, DMF, NMP | Very High (> 150 mg/mL) | Strong dipole-dipole interactions with the acetyl/ester groups. |

| Chlorinated | Dichloromethane (DCM), Chloroform | High (> 100 mg/mL) | Excellent dispersion force matching; "universal" solvent for aromatic esters. |

| Esters/Ketones | Ethyl Acetate, Acetone | High (> 80 mg/mL) | "Like-dissolves-like" principle; compatible polarity and functional groups. |

| Alcohols | Methanol, Ethanol, IPA | Moderate (20–60 mg/mL) | Soluble at high temps; limited by the lipophilic benzyl group at low temps. Ideal for Recrystallization. |

| Aromatics | Toluene, Xylene | Moderate (30–70 mg/mL) | |

| Alkanes | n-Hexane, n-Heptane | Low (< 5 mg/mL) | Polarity of the acetyl group creates a miscibility gap. Ideal Anti-solvent. |

| Water | Water | Insoluble (< 0.1 mg/mL) | Hydrophobic effect dominates; lack of H-bond donors prevents solvation. |

Experimental Protocol: Laser Dynamic Monitoring

To generate a definitive solubility curve (Mole Fraction

Workflow Logic

The following diagram illustrates the decision matrix for obtaining and validating solubility data.

Figure 1: Dynamic Laser Monitoring Workflow for Solubility Determination.

Step-by-Step Methodology

-

Apparatus: Use a jacketed glass vessel equipped with a laser transmissivity probe and a precision temperature probe (

K). -

Preparation: Weigh a precise mass (

) of this compound and solvent ( -

Dissolution: Heat the mixture until fully dissolved (transmissivity

). -

Nucleation Detection: Cool the solution at a slow, controlled rate (e.g.,

K/h). The temperature at which transmissivity drops sharply is recorded as the saturation temperature ( -

Iteration: Add more solvent to the same vessel (dilution) and repeat to obtain multiple points (

vs.

Thermodynamic Modeling Framework

Once experimental data is gathered, it must be correlated using thermodynamic models to ensure internal consistency and allow for interpolation.

The Modified Apelblat Equation

This semi-empirical model is most effective for correlating solubility data of asymmetrical esters in organic solvents.

- : Mole fraction solubility.

- : Absolute temperature (Kelvin).[1][2]

- : Empirical parameters derived via multivariate regression.

Thermodynamic Dissolution Functions (van't Hoff Analysis)

To understand the driving forces (Enthalpy vs. Entropy), apply the van't Hoff equation:

-

Interpretation:

-

If

: Endothermic dissolution (Solubility increases with T). -

If

: Non-spontaneous dissolution (Requires energy input/heating).

-

Application: Recrystallization Strategy

For purification of this compound, a Cooling Crystallization or Anti-solvent Crystallization approach is recommended based on the predicted profile.

Solvent Selection Logic

The ideal system maximizes yield (high

Figure 2: Decision Logic for Recrystallization Solvent Selection.

Recommendation:

-

Primary Candidate: Ethanol or Isopropanol. (Likely steep solubility curve).

-

Secondary Candidate (Anti-solvent): Dissolve in Ethyl Acetate; precipitate with n-Heptane.

References

-

Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press. Link

-

Apelblat, A., & Manzurola, E. (1999). "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K". The Journal of Chemical Thermodynamics, 31(1), 85-91. Link

-

Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience. Link

-

ChemSrc. (2025). "this compound - CAS 1429507-88-9 Properties". Chemical Source Database. Link

Sources

A Technical Guide to the Synthesis, Biological Evaluation, and Structure-Activity Relationships of Benzyl 2-(4-acetylphenyl)acetate Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzyl 2-(4-acetylphenyl)acetate scaffold represents a promising, yet underexplored, area in medicinal chemistry. This technical guide provides a comprehensive literature review of related compounds to establish a foundation for the rational design, synthesis, and biological evaluation of novel analogs based on this core structure. By examining the synthesis of key precursors, such as 4-acetylphenylacetic acid, and the diverse biological activities of structurally similar phenylacetate and benzyl derivatives, this document aims to equip researchers with the necessary knowledge to investigate this compound class for potential therapeutic applications, particularly in the areas of anti-inflammatory, anticancer, and enzyme-inhibitory agents.

Introduction: The Rationale for Investigating this compound Analogs

The quest for novel therapeutic agents with improved efficacy and safety profiles is a constant driver in drug discovery. The phenylacetic acid moiety is a well-established pharmacophore present in a variety of clinically used drugs, most notably the non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac. The benzyl ester functionality is also a common feature in medicinal chemistry, often employed to modulate physicochemical properties such as lipophilicity and metabolic stability.

The combination of these two motifs in the form of this compound presents an intriguing starting point for the development of new bioactive molecules. The 4-acetyl group, in particular, offers a key point for chemical modification, allowing for the exploration of a wide range of structural diversity and the potential for targeted interactions with biological macromolecules. This guide will delve into the synthetic pathways to access this core structure and its analogs, explore the potential biological targets based on existing literature of related compounds, and propose a framework for understanding the structure-activity relationships (SAR) within this chemical series.

Synthetic Strategies for this compound and its Analogs

The synthesis of this compound analogs can be logically approached in two main stages: the preparation of the substituted phenylacetic acid core and its subsequent esterification.

Synthesis of the 4-Acetylphenylacetic Acid Core

The key precursor, 4-acetylphenylacetic acid, can be synthesized through several established routes. One common approach involves the modification of commercially available starting materials.

Protocol 1: Synthesis of 4-Acetylphenylacetic Acid from 4-Aminophenylacetic Acid

This multi-step synthesis provides a versatile route to the desired intermediate.

-

Protection of the Amino Group: The amino group of 4-aminophenylacetic acid is first protected, for example, by acetylation with acetic anhydride.

-

Friedel-Crafts Acylation: The protected aniline derivative then undergoes a Friedel-Crafts acylation reaction with acetyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to introduce the acetyl group at the 4-position.

-

Deprotection: Finally, the protecting group is removed to yield 4-acetylphenylacetic acid.

Workflow for the Synthesis of 4-Acetylphenylacetic Acid:

Caption: Synthetic pathway to 4-acetylphenylacetic acid.

Esterification with Benzyl Alcohol

The final step in the synthesis of the parent compound is the esterification of 4-acetylphenylacetic acid with benzyl alcohol.

Protocol 2: Fischer-Speier Esterification

This is a classic and efficient method for ester formation.

-

Reaction Setup: 4-Acetylphenylacetic acid and an excess of benzyl alcohol are dissolved in a suitable solvent (e.g., toluene).

-

Catalyst Addition: A catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid, is added.

-

Reaction and Work-up: The mixture is heated under reflux, often with a Dean-Stark apparatus to remove the water formed during the reaction and drive the equilibrium towards the product. After completion, the reaction is neutralized, washed, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography or recrystallization to yield pure this compound.

Synthesis of Analogs

The true potential of this scaffold lies in the synthesis of its analogs. The following modifications can be systematically explored:

-

Modification of the Acetyl Group: The ketone can be reduced to a secondary alcohol, converted to an oxime, or used as a handle for further elaboration, such as through aldol condensation to introduce new carbon-carbon bonds.

-

Substitution on the Phenyl Ring: Additional substituents can be introduced on the phenyl ring of the phenylacetic acid moiety to probe electronic and steric effects.

-

Variation of the Benzyl Group: The benzyl group can be substituted with various functional groups to modulate its properties.

-

Ester Analogs: The benzyl ester can be replaced with other alkyl or aryl esters to investigate the impact of the ester group on activity.

Potential Biological Activities and Structure-Activity Relationships (SAR)

While direct biological data on this compound analogs is scarce, a review of the literature on structurally related compounds provides valuable insights into their potential therapeutic applications and guides the formulation of SAR hypotheses.

Anti-inflammatory and Analgesic Activity

Phenylacetic acid derivatives are well-known for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.

-

SAR Insights from Related Compounds: Studies on biphenylylacetic acids have shown that substitution on the phenyl ring significantly influences anti-inflammatory and analgesic activities. For example, the introduction of a fluoro group has been shown to enhance anti-inflammatory potency[1]. The presence of a sulfonamide moiety in some acetylated aromatic compounds has also been linked to improved COX-2 selectivity[2].

Hypothesis for this compound Analogs:

-

Analogs with electron-withdrawing groups on the phenyl ring may exhibit enhanced anti-inflammatory activity.

-

Modification of the acetyl group to mimic the spatial arrangement of known COX inhibitors could lead to potent and selective compounds.

Proposed Experimental Workflow for Anti-inflammatory Screening:

Caption: Workflow for evaluating anti-inflammatory activity.

Anticancer Activity

Several classes of compounds bearing phenylacetate and benzyl moieties have demonstrated anticancer properties through various mechanisms.

-

Insights from Related Compounds: Benzyl derivatives have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer.[3] Additionally, some acetylated phenyl derivatives have shown antiproliferative activity against various cancer cell lines. A study on 2-[(4-acetylphenyl)carbamoyl]phenyl acetate revealed considerable anti-proliferative activity.[4]

Hypothesis for this compound Analogs:

-

Analogs designed to mimic the binding of known EGFR inhibitors could exhibit potent anticancer activity.

-

Modifications that increase cellular uptake and target engagement could lead to effective antiproliferative agents.

Protocol 3: MTT Assay for Cytotoxicity Screening

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to attach overnight.

-

Compound Treatment: The cells are treated with various concentrations of the synthesized analogs for a specified period (e.g., 48-72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism will convert the MTT into a purple formazan product.

-

Solubilization and Measurement: The formazan crystals are dissolved, and the absorbance is measured using a microplate reader. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is then calculated.[3]

Enzyme Inhibition

The structural features of this compound suggest potential for the inhibition of various enzymes.

-

Insights from Related Compounds: Phenylacetic acid esters have been designed and synthesized as inhibitors of 15-lipoxygenase (15-LOX), an enzyme involved in inflammatory pathways.[5] Other related heterocyclic derivatives have shown inhibitory activity against acetylcholinesterase (AChE), an important target in the treatment of Alzheimer's disease.[6]

Hypothesis for this compound Analogs:

-

The acetylphenyl moiety could be tailored to fit into the active site of enzymes like lipoxygenases or acetylcholinesterase.

-

The benzyl ester portion can be modified to enhance binding affinity and selectivity.

Data Presentation and Analysis

To facilitate the analysis of structure-activity relationships, it is crucial to present the synthesized data in a clear and organized manner.

Table 1: Proposed Data Summary for this compound Analogs

| Compound ID | R1 (Phenyl Ring Substitution) | R2 (Acetyl Group Modification) | R3 (Benzyl Group Substitution) | Anti-inflammatory Activity (IC50, µM) | Anticancer Activity (IC50, µM) | Enzyme Inhibition (IC50, µM) |

| Parent | H | =O | H | |||

| Analog 1 | 4-F | =O | H | |||

| Analog 2 | H | -OH | H | |||

| Analog 3 | H | =NOH | H | |||

| Analog 4 | H | =O | 4-Cl |

Conclusion and Future Directions

The this compound scaffold holds significant promise as a template for the design of novel therapeutic agents. This technical guide has outlined rational synthetic strategies to access the core structure and a diverse range of its analogs. Based on a comprehensive review of the literature on related compounds, potential biological activities, including anti-inflammatory, anticancer, and enzyme-inhibitory effects, have been proposed.

Future research in this area should focus on the systematic synthesis and biological evaluation of a library of these analogs. The data generated from these studies will be instrumental in elucidating the structure-activity relationships and identifying lead compounds for further optimization. The versatility of the 4-acetylphenylacetic acid core, coupled with the established pharmacological relevance of the benzyl phenylacetate motif, makes this an exciting and promising field for medicinal chemistry exploration.

References

- Nonsteroidal antiinflammatory agents. 2.

- Synthesis and biological evaluation of 4-phenoxy-phenyl isoxazoles as novel acetyl-CoA carboxylase inhibitors. PMC.

- Synthesis and biological evaluation of 4-(substituted phenylsulfamoyl)-2- hydroxyphenyl acetate derivatives as potent anti-inflammatory and cyclooxygenase (COX-1 and COX-2) inhibitory activities. Der Pharma Chemica.

- Synthesis and biological evaluation of 4-phenoxy-phenyl isoxazoles as novel acetyl-CoA carboxylase inhibitors. PubMed.

- Design and synthesis of 4-methoxyphenylacetic acid esters as 15-lipoxygenase inhibitors and SAR compar

- Synthesis and biological evaluation of 4-phenoxy-phenyl isoxazoles as novel acetyl-CoA carboxylase inhibitors. Semantic Scholar.

- Use of aminophenylacetic acid derivatives for the manufacture of an immunomodulating medical preparation.

- Preparation of 4-aminophenylacetic acid derivatives with promising antimicrobial activity.

- Synthesis, crystal structure and in vitro anti-proliferative activity of 2-[(4-acetylphenyl)

- Preparation of Benzyl((R)-2-(4-(benzyloxy)phenyl)-2-((tert-butoxycarbonyl)amino)acetyl)-D-phenylalaninate using Umpolung Amide Synthesis. Organic Syntheses.

- Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides. SciSpace.

- Benzyl 2-(4-hydroxyphenyl)

- Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)

- Biological activity of benzyl 2-oxoacet

- Synthesis, characterization, enzyme inhibition, antioxidant, anticancer and antimicrobial potential of organotin(IV) derivatives of 4-fluorophenoxyacetic acid. Arabian Journal of Chemistry.

- Preparation of p-acetylphenyl acetate.

- Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. PMC.

- Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2''-sulfanyl acetamide.

- Phenylacetic acid benzylamides.

- Synthesis of Benzyl Acetate Catalyzed by Lipase Immobilized in Nontoxic Chitosan-Polyphosph

- BENZYL 2-(4-(BENZYLOXY)PHENYL)

- Production of phenylacetic acid derivatives and 4-epiradicinol in culture by Curvularia lun

- Benzyl 2-oxo-2-(4-phenylphenyl)

- SAR Study on Reactivators of Ethyl-Paraoxon Inhibited Acetylcholinesterase. Letters in Drug Design & Discovery.

- Pro-drug SAR studies: Examples of ester pro-drugs.

Sources

- 1. Nonsteroidal antiinflammatory agents. 2. Synthesis of 4',5-disubstituted 3-biphenylylacetic acids and their derivatives with antiinflammatory and analgesic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis, crystal structure and in vitro anti-proliferative activity of 2-[(4-acetylphenyl)carbamoyl]phenyl acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design and synthesis of 4-methoxyphenylacetic acid esters as 15-lipoxygenase inhibitors and SAR comparative studies of them - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. applications.emro.who.int [applications.emro.who.int]

Technical Guide: Thermodynamic Stability of Benzyl 2-(4-acetylphenyl)acetate

[1][2]

Executive Summary

This compound (C₁₇H₁₆O₃) presents a dual-stability challenge common to aryl-alkyl esters: it possesses a hydrolytically labile ester linkage and a photosensitive acetophenone moiety.[1][2] While thermally stable under standard processing conditions (<150°C), its thermodynamic profile is governed by pH-dependent hydrolysis and UV-induced radical fragmentation.[1][2] This guide outlines the theoretical underpinnings of these instabilities and provides validated protocols for their empirical determination.

Chemical Identity & Structural Analysis[2][3][4]

| Parameter | Data |

| IUPAC Name | This compound |

| CAS Number | 1429507-88-9 |

| Molecular Formula | C₁₇H₁₆O₃ |

| Molecular Weight | 268.31 g/mol |

| Core Moieties | 1.[1][2][3][4][5][6][7] Benzyl Ester: Susceptible to |

| Predicted LogP | ~3.2 (Lipophilic) |

Thermodynamic Stability Profile

Hydrolytic Stability (Chemical Thermodynamics)

The benzyl ester bond is the primary locus of chemical instability. Unlike aliphatic esters, the benzyl group provides resonance stabilization to the leaving group (benzyl alcohol) intermediate, slightly accelerating hydrolysis rates under alkaline conditions.

-

Mechanism: Base-catalyzed hydrolysis follows the

mechanism (Base-catalyzed, Acyl-oxygen cleavage, bimolecular).[1][2] The hydroxide ion attacks the carbonyl carbon, forming a tetrahedral intermediate which collapses to release benzyl alcohol and the 4-acetylphenylacetate anion. -

Kinetics: The reaction follows pseudo-first-order kinetics in buffered aqueous solutions:

Where

Photostability (Photochemical Thermodynamics)

The 4-acetyl group acts as an intrinsic photosensitizer.[1][2] Upon absorption of UV light (typically

-

Norrish Type I:

-cleavage at the acetyl group (less likely in solid state).[1][2] -

Hydrogen Abstraction: The carbonyl oxygen in the excited state can abstract a hydrogen from the benzylic position (or solvent), leading to pinacol formation or oxidation.

Thermal Stability

-

Melting Point: Predicted range 55°C – 75°C (based on structural analogs like benzyl phenylacetate).[1][2]

-

Degradation: Thermogravimetric Analysis (TGA) typically shows onset of volatilization/degradation >200°C. However, prolonged exposure to temperatures >60°C may induce transesterification if trace alcohols are present.[1]

Degradation Pathways & Visualization

The following diagram illustrates the primary degradation routes. Note the bifurcation between pH-driven hydrolysis and light-driven radical chemistry.[1][2]

Figure 1: Mechanistic degradation pathways showing hydrolytic cleavage (Red) and photochemical transformation (Green).[1]

Experimental Protocols

Protocol A: Determination of pH-Rate Profiles

Objective: To quantify the specific base catalysis constant (

-

Buffer Preparation: Prepare 50 mM phosphate/citrate buffers adjusted to pH 2.0, 4.0, 6.0, 7.4, and 9.0. Ionic strength (

) should be adjusted to 0.1 M with KCl.[1][2] -

Stock Solution: Dissolve this compound in Acetonitrile (ACN) to 1 mg/mL.

-

Initiation: Spike 100 µL of stock into 9.9 mL of pre-heated buffer (37°C, 50°C, 60°C) in amber glass vials. Final organic solvent concentration should be

.[1][2] -

Sampling: At

hours, remove 500 µL aliquots. -

Quenching: Immediately dilute with 500 µL cold ACN:0.1% TFA (1:1) to stop the reaction.

-

Analysis: Analyze via HPLC-UV (254 nm).

-

Calculation: Plot

vs. time. The slope is

Protocol B: Photostability Stress Testing (ICH Q1B)

Objective: To confirm the susceptibility of the acetophenone moiety to UV degradation.

-

Sample Prep: Spread 5 mg of solid substance in a thin layer (<1 mm) inside a quartz petri dish. Prepare a parallel dark control wrapped in aluminum foil.

-

Exposure: Place samples in a photostability chamber equipped with a cool white fluorescent lamp and a near-UV lamp.

-

Post-Exposure Analysis: Dissolve both exposed and dark samples in ACN.

-

Evaluation: Compare purity profiles. The appearance of peaks at RRT < 0.5 (likely polar acids) or RRT > 1.2 (dimers) indicates photodegradation.[1]

Stability Testing Workflow

The following flowchart defines the decision matrix for stability characterization.

Figure 2: Integrated workflow for thermodynamic stability assessment.

References

-

ICH Harmonised Tripartite Guideline. (2003).[1][2] Stability Testing of New Drug Substances and Products Q1A(R2).[1][2] International Council for Harmonisation.[1][2] Link

-

ICH Harmonised Tripartite Guideline. (1996).[1][2] Photostability Testing of New Drug Substances and Products Q1B. International Council for Harmonisation.[1][2] Link

-

Amidon, G. L., et al. (1995).[1] "A Theoretical Basis for a Biopharmaceutic Drug Classification: The Correlation of in Vitro Drug Product Dissolution and in Vivo Bioavailability." Pharmaceutical Research, 12(3), 413–420.[1] Link

-

Yoshioka, S., & Stella, V. J. (2000).[1] Stability of Drugs and Dosage Forms.[1][2] Springer US.[1][2] (General reference for ester hydrolysis kinetics).

-

PubChem. (2023).[1][2] this compound (Compound Summary).[1][2][3][4] National Library of Medicine.[1][2] Link[1]

Sources

- 1. Benzyl acetate - Wikipedia [en.wikipedia.org]

- 2. Benzyl 2-(4-hydroxyphenyl)acetate | C15H14O3 | CID 11107524 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1429507-88-9 this compound AKSci 5217EG [aksci.com]

- 4. This compound | CAS#:1429507-88-9 | Chemsrc [chemsrc.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. BENZYL ACETATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

An In-depth Technical Guide to Benzyl 2-(4-acetylphenyl)acetate: Synthesis, Characterization, and Applications

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Benzyl 2-(4-acetylphenyl)acetate, a niche ester with potential applications in organic synthesis and medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document leverages established chemical principles to detail its fundamental properties, a proposed synthetic route via Fischer-Speier esterification, and predicted analytical characterization. The guide is intended to serve as a foundational resource for researchers interested in the synthesis and exploration of this compound and its derivatives.

Introduction

This compound is an organic ester that incorporates a benzyl group, a phenyl ring, and a ketone functionality. While not a widely commercialized chemical, its structure presents interesting possibilities as a building block in the synthesis of more complex molecules, particularly in the realm of drug discovery where the acetophenone moiety is a known pharmacophore. This guide provides a detailed examination of its molecular specifications and a robust, proposed methodology for its synthesis and characterization.

Physicochemical Properties

The fundamental properties of this compound have been calculated based on its chemical structure.

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₆O₃ | Calculated |

| Molecular Weight | 268.31 g/mol | Calculated |

| IUPAC Name | This compound | Systematic |

| CAS Number | Not assigned |

Proposed Synthesis: Fischer-Speier Esterification

The most direct and classical approach for the synthesis of this compound is the Fischer-Speier esterification of (4-acetylphenyl)acetic acid with benzyl alcohol, utilizing an acid catalyst.[1][2] This method is widely employed for the preparation of esters due to its reliability.[3]

Reaction Scheme

Caption: Proposed synthesis of this compound.

Experimental Protocol

Materials:

-

Benzyl alcohol

-

Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

-

Toluene

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Organic solvents for chromatography (e.g., hexane, ethyl acetate)

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle with magnetic stirring

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add (4-acetylphenyl)acetic acid (1.0 eq), benzyl alcohol (1.2 eq), and toluene (as solvent).

-

Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (or p-TsOH).

-

Reflux: Heat the reaction mixture to reflux. The water produced during the esterification will be collected in the Dean-Stark trap. Continue the reflux until no more water is collected.

-

Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

Synthesis Workflow Diagram

Caption: Step-by-step synthesis workflow.

Analytical Characterization (Predicted)

Due to the absence of published experimental data, the following analytical characteristics are predicted based on the known spectral properties of analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different proton environments in the molecule.

-

Aromatic protons (benzyl group): A multiplet around δ 7.30-7.40 ppm (5H).

-

Aromatic protons (phenylacetate group): Two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring, likely around δ 7.45 and 7.95 ppm (2H each, AA'BB' system).

-

Benzylic protons (-O-CH₂-Ph): A singlet around δ 5.15 ppm (2H).

-

Methylene protons (-CO-CH₂-Ar): A singlet around δ 3.70 ppm (2H).

-

Acetyl methyl protons (-CO-CH₃): A singlet around δ 2.60 ppm (3H).

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton.

-

Ester carbonyl carbon: ~171 ppm.

-

Ketone carbonyl carbon: ~197 ppm.

-

Aromatic carbons: Multiple signals between 128-140 ppm.

-

Benzylic carbon (-O-CH₂-Ph): ~67 ppm.

-

Methylene carbon (-CO-CH₂-Ar): ~41 ppm.

-

Acetyl methyl carbon (-CO-CH₃): ~26 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

-

Ester C=O stretch: A strong absorption band around 1735 cm⁻¹.

-

Ketone C=O stretch: A strong absorption band around 1685 cm⁻¹.

-

C-O stretch (ester): A band in the region of 1250-1100 cm⁻¹.

-

Aromatic C=C stretches: Peaks in the 1600-1450 cm⁻¹ region.

-

sp² C-H stretch (aromatic): Peaks just above 3000 cm⁻¹.

-

sp³ C-H stretch (aliphatic): Peaks just below 3000 cm⁻¹.

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak (M⁺) at m/z = 268. Key fragmentation patterns would likely include:

-

Loss of the benzyl group: A prominent peak at m/z = 91 (tropylium ion).

-

Loss of the benzyloxy group: A peak at m/z = 107.

-

Cleavage of the ester bond: Fragments corresponding to the acylium ion.

Potential Applications

Given its structure, this compound could serve as a valuable intermediate in several areas:

-

Pharmaceutical Synthesis: The acetophenone moiety is present in numerous active pharmaceutical ingredients. This compound could be a precursor for the synthesis of novel drug candidates.

-

Organic Synthesis: The ketone and ester functionalities offer multiple reaction sites for further chemical transformations, making it a versatile building block for more complex molecular architectures.

Conclusion

This technical guide provides a theoretical yet scientifically grounded framework for the synthesis and characterization of this compound. The proposed Fischer-Speier esterification protocol is a robust and well-established method that should be readily applicable for the preparation of this compound. The predicted analytical data serves as a benchmark for researchers to confirm the identity and purity of the synthesized product. It is hoped that this guide will facilitate further research into the properties and potential applications of this and related compounds.

References

-

Molbase. (n.d.). 7398-52-9 (4-acetylphenyl)acetic acid. Retrieved from [Link]

- Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252–3258.

-

Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

-

Wikipedia. (2023, November 29). Fischer–Speier esterification. Retrieved from [Link]

Sources

Technical Whitepaper: Predictive Metabolic Profiling of Benzyl 2-(4-acetylphenyl)acetate

Executive Summary

This technical guide provides a high-confidence predictive analysis of the metabolic fate of Benzyl 2-(4-acetylphenyl)acetate . As a lipophilic ester, this molecule functions structurally as a prodrug precursor. Its metabolic trajectory is governed by a rapid "gatekeeper" hydrolytic event, followed by divergent processing of its two primary synthons: the benzyl alcohol leaving group and the pharmacophore-like 4-acetylphenylacetic acid core.

This analysis synthesizes established Structure-Activity Relationship (SAR) principles, enzymatic kinetics of carboxylesterases (CES), and Phase I/II detoxification pathways to map the predicted biotransformation landscape.

Physicochemical & Structural Analysis

Before delineating pathways, we must understand the substrate's interaction with the biological matrix.

-

Chemical Structure: C

H -

Lipophilicity (Predicted LogP): ~3.2 – 3.8.

-

Implication: High membrane permeability; likely Class II in the Biopharmaceutics Classification System (BCS).

-

-

Lability: The benzyl ester bond is chemically and enzymatically labile.

-

Electronic Effects: The para-acetyl group on the phenyl ring acts as an electron-withdrawing group (EWG), potentially increasing the acidity of the benzylic protons on the acetate side chain, but its primary metabolic impact is as a substrate for carbonyl reduction.

Primary Phase I Metabolism: The Hydrolytic Gatekeeper

The defining metabolic event for this compound is hydrolysis . Upon entering the systemic circulation or passing through the intestinal wall/liver, the molecule encounters ubiquitous esterases.

Mechanism: Carboxylesterase (CES) Mediated Cleavage

The benzyl ester moiety is a high-affinity substrate for Carboxylesterase 1 (CES1) (predominant in the liver) and Carboxylesterase 2 (CES2) (predominant in the intestine).

-

Enzymes: hCES1, hCES2, and Paraoxonase (PON1) in plasma.

-

Kinetics: Expected to be rapid (

min in microsomes). -

Products:

-

Benzyl Alcohol (Leaving Group)[5]

-

4-Acetylphenylacetic acid (Core Acid)

-

Technical Note: In rodent models (rats/mice), plasma esterase activity is significantly higher than in humans. When designing preclinical studies, avoid direct extrapolation of plasma half-life from rodents to humans without adjusting for species-specific CES expression [1].

Divergent Metabolic Pathways

Following hydrolysis, the two fragments enter distinct metabolic cascades.

Pathway A: Fate of Benzyl Alcohol (The Leaving Group)

This pathway is well-characterized and serves as a standard reference for benzyl ester prodrugs.

-

Oxidation (Phase I): Benzyl alcohol is oxidized to Benzaldehyde by Alcohol Dehydrogenase (ADH), and rapidly further oxidized to Benzoic Acid by Aldehyde Dehydrogenase (ALDH).

-

Conjugation (Phase II): Benzoic acid undergoes amino acid conjugation with Glycine in the mitochondrial matrix, catalyzed by Glycine N-acyltransferase (GLYAT) .

-

Terminal Metabolite: Hippuric Acid (excreted in urine).

Pathway B: Fate of 4-Acetylphenylacetic Acid (The Core)

The core structure resembles NSAID scaffolds (e.g., related to ibufenac or diclofenac precursors).

-

Ketone Reduction (Phase I):

-

The para-acetyl group is susceptible to reduction by Carbonyl Reductases (CBR1) or cytosolic ADH.

-

Product: 4-(1-hydroxyethyl)phenylacetic acid . This creates a chiral center, leading to enantiomeric secondary alcohols.

-

-

Acyl Glucuronidation (Phase II):

-

The free carboxylic acid (revealed after hydrolysis) is a substrate for UDP-glucuronosyltransferases (UGTs) , specifically UGT2B7 or UGT1A9.

-

Product: 4-acetylphenylacetyl-glucuronide (Acyl-glucuronide).

-

Risk Factor:[5] Acyl glucuronides can be reactive electrophiles, potentially binding covalently to plasma proteins (haptenization), though phenylacetic acid derivatives are generally less reactive than 2-arylpropionic acids (profens).

-

-

Ether Glucuronidation (Phase II):

-

The reduced alcohol (from step 1) can also be glucuronidated.

-

Product: Glucuronide ether of 4-(1-hydroxyethyl)phenylacetic acid.

-

Visualizing the Predicted Pathways

The following diagram illustrates the cascade from the parent ester to terminal metabolites.

Figure 1: Predicted biotransformation map showing the hydrolytic split and subsequent Phase I/II processing.

Experimental Validation Protocols

To confirm these predictions, the following self-validating experimental workflows are recommended.

Protocol A: Metabolic Stability & Intrinsic Clearance ( )

Objective: Determine the half-life (

-

Test Systems:

-

Pooled Human Liver Microsomes (HLM).

-

Pooled Human Intestinal Microsomes (HIM).

-

Human Plasma (to assess PON1 activity).

-

-

Incubation:

-

Substrate conc: 1 µM (below

to ensure first-order kinetics). -

Timepoints: 0, 5, 15, 30, 60 min.

-

Cofactors: NADPH is not required for the hydrolysis step but is required to observe the subsequent ketone reduction or CYP oxidation.

-

-

Analysis: LC-MS/MS monitoring disappearance of Parent and appearance of Acid Core (MRM mode).

Protocol B: Metabolite Identification (MetID)

Objective: Confirm the formation of glucuronides and reduced ketone species.

Figure 2: High-Resolution Mass Spectrometry (HRMS) workflow for definitive metabolite identification.

Key Mass Shifts to Monitor:

| Transformation | Mass Shift (Da) | Mechanism |

|---|

| Hydrolysis | -90.047 | Loss of Benzyl group (

Toxicology Implications

-

Benzyl Alcohol Accumulation: In adults, the conversion to hippuric acid is efficient. However, in neonates, the immature glycine conjugation pathway can lead to "Gasping Syndrome" [2]. This molecule should be flagged for pediatric contraindications.

-

Acyl Glucuronide Reactivity: The formation of the acyl glucuronide on the phenylacetic acid moiety presents a risk of immune-mediated toxicity (idiosyncratic drug-induced liver injury), although this risk is generally lower for phenylacetic acids compared to profens [3].

References

-

Hatfield, M. J., & Potter, P. M. (2011). Carboxylesterase inhibitors: an update. Expert Opinion on Therapeutic Patents, 21(8), 1159–1171.

-

Centers for Disease Control (CDC). (1982). Neonatal Deaths Associated with Use of Benzyl Alcohol—United States. Morbidity and Mortality Weekly Report.

-

Regan, S. L., et al. (2010). The Role of Acyl Glucuronides in Drug Toxicity. Chemical Research in Toxicology, 23(9), 1452–1464.

-

Testa, B., & Krämer, S. D. (2007). The Biochemistry of Drug Metabolism – An Introduction. Chemistry & Biodiversity, 4(3), 257-405.

Sources

Methodological & Application

Step-by-step synthesis protocol for Benzyl 2-(4-acetylphenyl)acetate

Abstract & Scope

This application note details the synthesis of Benzyl 2-(4-acetylphenyl)acetate (CAS: N/A for specific ester, Analogous to Benzyl Phenylacetate CAS: 102-16-9), a functionalized aromatic ester relevant to medicinal chemistry and material science research. The protocol utilizes a Fischer-Speier esterification driven by azeotropic water removal.[1] This method is selected for its robustness, scalability, and use of cost-effective reagents, making it superior to coupling-agent methods (e.g., DCC/DMAP) for multi-gram preparations.

The guide targets researchers requiring high-purity intermediates. It emphasizes reaction kinetics control, byproduct management (specifically the prevention of self-aldol condensation of the acetyl group), and rigorous purification strategies.

Reaction Scheme & Mechanistic Rationale

Transformation: 4-Acetylphenylacetic acid + Benzyl Alcohol

Rationale for Experimental Design:

-

Catalyst Selection: p-Toluenesulfonic acid (p-TsOH) is preferred over sulfuric acid. Sulfuric acid can cause charring and sulfonation of the benzyl alcohol, whereas p-TsOH provides a milder yet effective proton source [1].

-

Equilibrium Shift: The reaction is reversible (

). To drive the reaction to completion, we employ a Dean-Stark apparatus using toluene as an entrainer to continuously remove water (Le Chatelier's principle) [2]. -

Stoichiometry: A slight excess of the acid component (1.1 equiv) is often used to ensure full consumption of the alcohol, or vice-versa depending on which reagent is easier to remove. Here, we use a slight excess of Benzyl Alcohol (1.2 equiv) because the unreacted alcohol can be easily separated via vacuum distillation or chromatography, ensuring the valuable acetyl-acid is fully converted.

Safety & Hazard Assessment

| Reagent | Hazard Class | Handling Protocol |

| 4-Acetylphenylacetic acid | Irritant (Skin/Eye) | Handle in fume hood; avoid dust inhalation. |

| Benzyl Alcohol | Acute Tox.[2] (Oral/Inhalation) | Wear nitrile gloves; avoid contact with skin. |

| p-Toluenesulfonic Acid | Corrosive | Use chemically resistant spatula; avoid metal contact. |

| Toluene | Flammable, Reprotoxic | Strict Fume Hood Use . Ground glassware to prevent static discharge. |

Materials & Equipment

Reagents:

-

4-Acetylphenylacetic acid (>98% purity)[3]

-

Benzyl alcohol (Anhydrous, 99.5%)

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

-

Toluene (ACS Reagent Grade)

-

Sodium bicarbonate (sat. aq.)

-

Brine (sat. aq. NaCl)[4]

-

Ethyl Acetate / Hexanes (for purification)[5]

Equipment:

-

250 mL Round-bottom flask (RBF) (2-neck)

-

Dean-Stark trap[1]

-

Magnetic stirrer & Hotplate with oil bath

-

Nitrogen inlet (optional but recommended to prevent oxidation)

Step-by-Step Synthesis Protocol

Phase 1: Reaction Assembly

-

Charge the Vessel: To a 250 mL 2-neck RBF equipped with a magnetic stir bar, add 4-acetylphenylacetic acid (17.8 g, 100 mmol) .

-

Solvent Addition: Add Toluene (100 mL) . The solid may not dissolve completely at room temperature; this is normal.

-

Reagent Addition: Add Benzyl alcohol (12.4 mL, 120 mmol) via syringe.

-

Catalyst Addition: Add p-TsOH·H₂O (0.95 g, 5 mmol) (approx. 5 mol%).

-

Setup: Attach the Dean-Stark trap filled with toluene and mount the reflux condenser on top. Connect a nitrogen line to the top of the condenser (bubbler) to maintain an inert atmosphere [1].

Phase 2: Reflux & Dehydration

-

Initiate Reflux: Heat the oil bath to ~130°C to achieve a vigorous reflux. Toluene/Water azeotrope (bp 85°C) will begin to distill into the trap.

-

Monitor Progress: Maintain reflux for 4–6 hours .

-

Checkpoint: Monitor the water collection in the Dean-Stark trap. Theoretical water yield is ~1.8 mL. The reaction is complete when water evolution ceases.

-

TLC Monitoring: Elute with 30% Ethyl Acetate in Hexanes. Look for the disappearance of the starting acid (

, streaks) and appearance of the ester (

-

Phase 3: Workup

-

Cooling: Allow the reaction mixture to cool to room temperature.

-

Washing: Transfer the toluene solution to a separatory funnel.

-

Wash 1: Saturated NaHCO₃ (2 x 50 mL) . Crucial Step: This removes the catalyst (p-TsOH) and any unreacted starting acid. Caution: CO₂ gas evolution will occur; vent frequently.

-

Wash 2: Distilled Water (50 mL) .

-

Wash 3: Brine (50 mL) .

-

-

Drying: Dry the organic layer over anhydrous

for 15 minutes. Filter off the solids.[3][4][6] -

Concentration: Remove the toluene using a rotary evaporator at 50°C under reduced pressure. You will obtain a crude oil (usually pale yellow).

Phase 4: Purification

-

Option A (High Purity): Flash Column Chromatography.

-

Stationary Phase: Silica Gel (230-400 mesh).

-

Mobile Phase: Gradient 5%

20% Ethyl Acetate in Hexanes.

-

-

Option B (Bulk Scale): High-Vacuum Distillation.

-

Remove excess benzyl alcohol (bp 205°C @ atm) via short-path distillation under high vacuum (<1 mmHg). The product ester has a significantly higher boiling point and will remain in the pot or distill at a much higher temperature.

-

Data Analysis & Characterization

Expected Yield: 85–92% (isolated).

| Technique | Expected Signal/Observation | Structural Assignment |

| 1H NMR (CDCl₃, 400 MHz) | Acetyl methyl group (-COCH₃) | |

| Benzylic methylene (Ph-CH₂-CO) | ||

| Ester benzylic methylene (-O-CH₂-Ph) | ||

| Aromatic protons (Overlap of two rings) | ||

| IR Spectroscopy | 1735 cm⁻¹ | Ester C=O stretch |

| 1680 cm⁻¹ | Ketone C=O stretch (conjugated) | |

| TLC | Single spot, UV active | High purity confirmation |

Process Visualization (Workflow)

Caption: Figure 1. Logical workflow for the acid-catalyzed azeotropic esterification process.

References

-

Org.[3][6] Synth. (1955). Phenylacetic Acid.[1][3][5][6][7] Organic Syntheses, Coll. Vol. 4, p.760.[6] Retrieved February 26, 2026, from [Link]

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mjas.analis.com.my [mjas.analis.com.my]

- 3. CN102050721A - Method for synthesizing phenylacetic acid from benzyl chloride carbonyl - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. prepchem.com [prepchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. geniusjournals.org [geniusjournals.org]

Application Note: Benzyl 2-(4-acetylphenyl)acetate as a Bifunctional Pharmaceutical Intermediate

Executive Summary

Benzyl 2-(4-acetylphenyl)acetate is a high-value bifunctional intermediate characterized by two chemically distinct reactive centers: an acetyl group (ketone) and a benzyl-protected carboxylate . Its primary pharmaceutical utility lies in its ability to serve as an orthogonal building block . The benzyl ester provides robust protection for the carboxylic acid functionality, allowing for selective derivatization of the acetyl group—typically via condensation (hydrazone formation) or rearrangement (Beckmann)—under conditions that would otherwise compromise a free acid or alkyl ester.

This guide details two critical workflows:

-

ADC Linker Synthesis: Generating acid-labile acyl hydrazone linkers for calicheamicin-class payloads.

-

API Synthesis: Production of Actarit (4-acetamidophenylacetic acid) via the Beckmann rearrangement.

Chemical Properties & Structural Advantages[1]

The structural duality of this intermediate allows for "Right-to-Left" synthesis, where the payload is attached before the linker is activated for antibody/protein conjugation.

| Property | Specification |

| Chemical Name | This compound |

| CAS Number | 1429507-88-9 |

| Molecular Formula | C₁₇H₁₆O₃ |

| Molecular Weight | 268.31 g/mol |

| Key Functionality | Acetyl: Electrophilic center for hydrazone/oxime formation.Benzyl Ester: Carboxyl protection cleavable by neutral hydrogenolysis ( |

| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in water. |

Why Benzyl Ester? (The Causality of Choice)

In the synthesis of acid-sensitive linkers (like hydrazones used in ADCs), methyl or ethyl esters are often unsuitable because their removal requires basic hydrolysis (LiOH/NaOH), which can prematurely hydrolyze the hydrazone or degrade sensitive cytotoxic payloads (e.g., enediynes). The benzyl ester is superior here because it is removed via catalytic hydrogenolysis , a neutral and mild process that preserves the integrity of the hydrazone linkage.

Application 1: Antibody-Drug Conjugate (ADC) Linker Synthesis

This protocol describes the use of this compound as a "short-chain" analogue of the classic AcBut linker (4-(4-acetylphenoxy)butanoic acid) used in drugs like Gemtuzumab ozogamicin (Mylotarg).

Mechanism of Action

The acetyl group reacts with a drug-hydrazide to form an acyl hydrazone . This bond is stable at physiological pH (7.4) but hydrolyzes in the acidic environment of the lysosome (pH 4.5–5.0), releasing the cytotoxic payload inside the tumor cell.

Experimental Protocol: Linker-Payload Assembly

Reagents:

-

This compound (1.0 equiv)

-

Payload Hydrazide (e.g., Doxorubicin hydrazide or Calicheamicin derivative) (1.1 equiv)

-

Acetic Acid (Catalytic, 5 mol%)

-

Methanol/DCM (1:1 v/v)

-

Palladium on Carbon (10% Pd/C)

Step-by-Step Workflow:

-

Hydrazone Formation (Condensation):

-

Dissolve this compound in MeOH/DCM.

-

Add the Payload Hydrazide and catalytic Acetic Acid.

-

Stir at ambient temperature for 4–12 hours. Monitor via HPLC for the disappearance of the ketone peak (approx. 254 nm).

-

Note: The benzyl ester remains intact, preventing side reactions between the free acid and the drug's amine/hydroxyl groups.

-

-

Deprotection (Hydrogenolysis):

-

Isolate the intermediate Benzyl-Linker-Drug.

-

Dissolve in anhydrous THF or Ethanol.

-

Add 10% Pd/C (5% w/w).

-

Stir under

atmosphere (balloon pressure, 1 atm) for 1–2 hours. -

Critical Check: Stop immediately upon consumption of starting material to prevent reduction of the hydrazone C=N bond (though hydrazones are generally resistant to mild hydrogenolysis compared to benzyl esters).

-

Filter through Celite to remove catalyst.

-

-

Activation (NHS Ester Formation):

-

React the resulting free acid with N-Hydroxysuccinimide (NHS) and EDC·HCl to generate the activated linker-drug construct, ready for conjugation to the Antibody's lysine residues.

-

Visualization: ADC Linker Assembly Pathway

Caption: Workflow for assembling an acid-labile ADC linker using this compound as the core scaffold.

Application 2: Synthesis of Actarit (Immunomodulator)[2]

Actarit (4-acetamidophenylacetic acid) is a disease-modifying antirheumatic drug (DMARD).[1] While traditional synthesis involves nitration and reduction, using this compound offers a cleaner route via the Beckmann Rearrangement , avoiding nitro-compounds and iron reductions.

Experimental Protocol: Beckmann Rearrangement Route

Reagents:

-

This compound

-

Hydroxylamine Hydrochloride (

) -

Thionyl Chloride (

) or -

Pyridine

Step-by-Step Workflow:

-

Oxime Formation:

-

Reflux this compound with

and Pyridine in Ethanol for 2 hours. -

Yields Benzyl 2-(4-(1-(hydroxyimino)ethyl)phenyl)acetate.

-

-

Beckmann Rearrangement:

-

Final Deprotection:

-

Catalytic hydrogenolysis (as described in Section 3) removes the benzyl group to yield pure Actarit.

-

Visualization: Actarit Synthesis Logic

Caption: Conversion of the acetyl intermediate to the acetamido API (Actarit) via Beckmann Rearrangement.

References

-

Hamann, P. R., et al. (2002). "Gemtuzumab Ozogamicin, A Potent Anti-CD33 Antibody-Calicheamicin Conjugate for Treatment of Acute Myeloid Leukemia." Bioconjugate Chemistry. Link (Describes the AcBut linker chemistry analogous to the protocol in Section 3).

-

Hinman, L. M., et al. (1993). "Preparation and Characterization of Monoclonal Antibody Conjugates of the Calicheamicins: A Novel and Potent Family of Antitumor Antibiotics." Cancer Research. Link (Foundational work on hydrazone linkers).

-

Zhou, L., et al. (2009).[1] "A Novel Method for the Synthesis of Actarit."[1] Asian Journal of Chemistry. Link (Contextualizes alternative synthetic routes for Actarit).

-

BenchChem. (2025).[6] "Technical Guide to the Synthesis of Benzyl Phenylacetate." BenchChem Protocols. Link (General protocol for benzyl esterification).

-

Organic Syntheses. "N-Acetyl-N-phenylhydroxylamine and Rearrangement Protocols." Org.[2][7][8] Synth.Link (Standard reference for Beckmann and hydroxylamine chemistry).

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. prepchem.com [prepchem.com]

- 3. CN106380413A - Preparation method of 4-aminophenylacetic acid medicine intermediate - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. inventivapharma.com [inventivapharma.com]

- 6. benchchem.com [benchchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. 4-(HYDROXYMETHYL)PHENYLACETIC ACID synthesis - chemicalbook [chemicalbook.com]

Catalytic hydrogenation of Benzyl 2-(4-acetylphenyl)acetate in organic synthesis

Application Note: Chemoselective Hydrogenation of Benzyl 2-(4-acetylphenyl)acetate

Executive Summary

This technical guide details the catalytic hydrogenation of This compound (1) . This substrate presents a classic "chemoselectivity challenge" in organic synthesis: it contains two reducible functionalities—a benzyl ester and an aromatic ketone .

Depending on the reaction conditions (catalyst, solvent, and additives), the hydrogenation can be directed toward three distinct pathways:

-

Target A (Chemoselective Deprotection): Cleavage of the benzyl ester to yield 2-(4-acetylphenyl)acetic acid , preserving the ketone.

-

Target B (Carbonyl Reduction): Reduction of the ketone to the alcohol or alkane, potentially concurrent with deprotection.

-

Target C (Exhaustive Reduction): Full conversion to the ethyl-substituted acid or alcohol.

This protocol prioritizes Target A , as the preservation of the acetyl group is critical for downstream derivatization in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and related pharmaceutical intermediates.

Reaction Pathway & Mechanistic Logic

The selectivity is governed by the relative rates of adsorption and hydrogenation of the C-O bond (benzyl ester) versus the C=O bond (ketone) on the metal surface.

-

Benzyl Ester Hydrogenolysis: Typically facile on Pd surfaces. Mechanism involves oxidative addition of the benzylic C-O bond to the metal, followed by hydrogenolysis.

-

Ketone Hydrogenation: Aromatic ketones are also reduced by Pd/C, but the rate is highly solvent-dependent. Protic and acidic solvents activate the carbonyl, accelerating reduction. Aprotic solvents (EtOAc, THF) suppress this pathway, favoring chemoselective debenzylation.

Pathway Visualization

Figure 1: Divergent reaction pathways based on catalytic conditions. The green path represents the optimized protocol for chemoselective deprotection.

Critical Optimization Parameters

To achieve high yields of the deprotected acid without reducing the ketone, the following parameters must be strictly controlled.

Solvent Selection (The "Solvent Effect")

The choice of solvent is the single most influential variable in this transformation.

| Solvent System | Dielectric Constant | H-Bonding Ability | Reaction Outcome | Recommendation |

| Methanol (MeOH) | 33.0 | High | Fast debenzylation, but high risk of ketone reduction (approx. 15-20% byproduct). | Avoid for high selectivity. |

| Ethanol (EtOH) | 24.5 | High | Similar to MeOH; promotes carbonyl activation. | Avoid . |

| Ethyl Acetate (EtOAc) | 6.0 | Low (Acceptor only) | Moderate debenzylation rate; excellent suppression of ketone reduction. | Preferred . |

| THF | 7.5 | Low | Good selectivity, but slower kinetics than EtOAc. | Alternative. |

| AcOH (Additive) | 6.2 | High (Donor) | Drastically accelerates both reactions. leads to over-reduction.[1] | Strictly Avoid . |

Catalyst Selection

-

10% Pd/C (Dry vs. Wet): "Wet" catalysts (50% H2O) are safer (non-pyrophoric) and generally preferred. The water content does not significantly inhibit the hydrogenolysis of this lipophilic substrate in EtOAc.

-

Pd(OH)2/C (Pearlman’s Catalyst): More active than Pd/C. Recommended only if the benzyl ester is sterically hindered (not the case here).[2] Use of Pearlman's catalyst increases the risk of ketone reduction.

Experimental Protocols

Protocol A: Chemoselective Synthesis of 2-(4-acetylphenyl)acetic acid

Goal: Remove the benzyl group while keeping the ketone intact.

Materials:

-

Substrate: this compound (10.0 g, 37.3 mmol)

-

Catalyst: 10% Pd/C (50% wet paste), 1.0 g (10 wt% loading relative to substrate)

-

Solvent: Ethyl Acetate (EtOAc), HPLC grade (100 mL, 10V)

-

Hydrogen Source: H2 Balloon (1 atm)

Step-by-Step Procedure:

-

Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve the substrate (10.0 g) in Ethyl Acetate (100 mL). Ensure complete dissolution.

-

Note: Do not use MeOH. EtOAc is crucial for selectivity.

-

-

Catalyst Addition: Carefully add the 10% Pd/C catalyst (1.0 g) to the solution.

-

Safety: Pd/C can ignite solvent vapors. Add the catalyst to the wet solution, or wet the catalyst with a small amount of water before adding the solvent if using dry catalyst.

-

-

Inerting: Seal the flask with a rubber septum. Insert a needle connected to a vacuum line and another needle connected to an argon/nitrogen line. Cycle vacuum/inert gas 3 times to remove oxygen.

-

Hydrogenation: Replace the inert gas line with a hydrogen balloon. Purge the headspace with H2 (vacuum/fill x3).

-

Reaction: Stir the mixture vigorously at Room Temperature (20-25°C) .

-

Monitoring: Check by TLC (Hexane/EtOAc 7:3) or HPLC every 30 minutes. The reaction is typically complete in 2-4 hours.

-

Endpoint: Stop immediately upon disappearance of the starting material. Prolonged stirring after conversion will initiate ketone reduction.

-

-

Work-up:

-

Flush the system with Nitrogen/Argon.

-

Filter the mixture through a pad of Celite® to remove the catalyst.[2] Wash the pad with EtOAc (2 x 20 mL).

-

Caution: The filter cake is pyrophoric. Keep it wet and dispose of it in a dedicated waste container containing water.

-

-

Isolation: Concentrate the filtrate under reduced pressure (rotary evaporator, 40°C) to yield the crude acid.

-

Purification: The product typically precipitates as a white solid. If necessary, recrystallize from Hexane/EtOAc.

-

Expected Yield: 92-96% Purity: >98% (by HPLC), <1% alcohol byproduct.

Protocol B: Exhaustive Reduction to 2-(4-ethylphenyl)acetic acid

Goal: Complete reduction of both the ester and the ketone (via alcohol intermediate).

Materials:

-

Substrate: this compound

-

Catalyst: 10% Pd/C (Dry or Wet)

-

Solvent: Methanol (MeOH) + 5% Acetic Acid (AcOH)

-

Hydrogen Source: Hydrogenator (Parr Shaker or Autoclave) at 50 psi (3.4 bar).

Step-by-Step Procedure:

-

Dissolve the substrate in MeOH containing 5% AcOH. The acid protonates the ketone oxygen, facilitating reduction.[3]

-

Add 20 wt% Pd/C catalyst.

-

Pressurize the vessel to 50 psi (3.4 bar) H2.

-

Heat the reaction to 50°C .

-

Agitate for 12-24 hours.

-

Filter through Celite and concentrate. The acetic acid must be removed (azeotrope with toluene if necessary).

Troubleshooting & Quality Control

| Observation | Root Cause | Corrective Action |

| Incomplete Debenzylation | Catalyst poisoning (S or N impurities) or poor H2 mass transfer. | 1. Increase stirring speed (critical). 2. Add fresh catalyst (5 wt%). 3. Check H2 balloon pressure. |

| High Level of Alcohol Byproduct | Solvent too polar (MeOH) or reaction time too long. | 1. Switch to EtOAc. 2. Stop reaction immediately at 100% conversion. 3. Add 0.5 eq. of Pyridine (catalyst poison) to inhibit ketone reduction (advanced). |

| Product is Colored (Yellow) | Pd leaching or conjugated impurities. | Treat the filtrate with activated charcoal or scavenger silica (e.g., SiliaMetS®) before evaporation. |

References

-

Studer, M., & Blaser, H. U. (1996).[1] Chemoselective Hydrogenation of Functionalized Nitroarenes and Benzyl Esters.[4] Journal of Molecular Catalysis A: Chemical, 112(3), 437-445.

-

Sajiki, H. (1995).[5] Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate.[5] Tetrahedron Letters, 36(20), 3465-3468.

-

Russo, A. T., et al. (2016).[6] Hydrogenation of Alkenes with NaBH4, CH3CO2H, Pd/C in the Presence of O- and N-Benzyl Functions.[6] International Journal of Organic Chemistry, 6, 1-11.[6]

-

BenchChem Application Notes. (2025). Application Notes and Protocols for Catalytic Hydrogenation of Benzyl Esters.

-

Organic Chemistry Portal. (n.d.). Hydrogenolysis of Benzyl Groups.[1][3][5][6][7][8]

Sources

- 1. nacatsoc.org [nacatsoc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. atlanchimpharma.com [atlanchimpharma.com]

- 4. researchgate.net [researchgate.net]

- 5. Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate [organic-chemistry.org]

- 6. Hydrogenation of Alkenes with NaBH4, CH3CO2H, Pd/C in the Presence of O- and N-Benzyl Functions [scirp.org]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. mdpi.com [mdpi.com]

Troubleshooting & Optimization

Improving reaction yield of Benzyl 2-(4-acetylphenyl)acetate synthesis

Technical Support Center: Benzyl 2-(4-acetylphenyl)acetate Synthesis

Topic: Yield Optimization & Troubleshooting Guide Target Molecule: this compound (CAS: Related to Actarit precursors) Audience: Organic Chemists, Process Development Scientists[1]

Introduction: The Chemistry of the Target

This compound is a bifunctional ester intermediate containing a ketone (acetyl group) and a benzylic ester .[1] High-yield synthesis requires navigating two competing challenges:

-

Esterification Equilibrium: Overcoming the reversibility of standard acid-catalyzed esterification.

-

Chemo-stability: Preserving the ketone functionality without triggering aldol condensation (base sensitivity) or ketalization (acid sensitivity).[1]

This guide prioritizes Nucleophilic Substitution (Method A) as the "Gold Standard" for yield (>90%), with Steglich/Fischer (Method B) as an alternative for halide-restricted workflows.[1]

Module 1: The "Gold Standard" Route (Alkylation)

Method: Nucleophilic Substitution (

Optimized Protocol

-

Substrate: 2-(4-acetylphenyl)acetic acid (

eq) -

Reagent: Benzyl bromide (

eq) -

Base: Potassium Carbonate (

, anhydrous, -

Solvent: DMF (Dimethylformamide) or Acetone

-

Temperature:

to

Step-by-Step Workflow:

-

Dissolve 2-(4-acetylphenyl)acetic acid in DMF (

concentration). -

Add finely ground, anhydrous

. Stir for 15 min to generate the carboxylate anion. -

Add Benzyl bromide dropwise.[1] Caution: Lachrymator.

-

Monitor via TLC (Hexane:EtOAc 7:3). Product

.[1] -

Quench: Pour into ice water. The product usually precipitates as a solid.[1]

-

Purification: Recrystallization from Ethanol/Hexane.

Troubleshooting Guide (Method A)

| Symptom | Probable Cause | Corrective Action |

| Low Conversion (<50%) | Particle size of Base | Grind |

| Low Conversion (<50%) | Wet Solvent | Dry DMF: Water solvates the nucleophile (carboxylate), reducing reactivity. Use molecular sieves ( |

| Impurity: Benzyl Alcohol | Hydrolysis of Reagent | Check Reagent Quality: Benzyl bromide degrades to benzyl alcohol over time.[1] Distill BnBr if it appears yellow/orange.[1] |

| Impurity: Aldol Products | Base too strong | Avoid NaOH/KOH: Strong hydroxides can enolize the acetyl ketone, causing self-condensation.[1] Stick to Carbonates ( |

| Oily/Sticky Product | Residual DMF | Wash Thoroughly: DMF has a high boiling point.[1] Wash the organic layer |

Module 2: Alternative Route (Condensation)

Method: Acid-Catalyzed (Fischer) or Steglich Esterification.[1] Use Case: When Benzyl Bromide is restricted or unavailable.

Optimized Protocol (Steglich)

-

Reagents: Acid (

eq), Benzyl Alcohol ( -

Solvent: DCM (Dichloromethane).[1]

-

Key Insight: The urea byproduct from DCC can be difficult to remove.[1]

Troubleshooting Guide (Method B)

| Symptom | Probable Cause | Corrective Action |

| Low Yield | Wet Benzyl Alcohol | Azeotrope: Benzyl alcohol is hygroscopic.[1] Dry it or use excess ( |

| Insoluble White Solid | DCU Formation | Filtration: This is normal. Cool the reaction to |

| Ketal Formation | Acid too strong | Avoid |

Visualizing the Logic

The following diagram illustrates the decision process and chemical pathway for the highest yield.

Caption: Decision matrix comparing the irreversible Alkylation route (Method A) vs. the equilibrium-limited Condensation route (Method B).

FAQ: Expert Insights

Q1: Can I use Sodium Hydride (NaH) to speed up the alkylation?

A: Not recommended. While NaH is a faster base, it is non-nucleophilic and strong enough to deprotonate the

Q2: Why is my yield dropping upon scale-up (Method A)?

A: Exotherm control. The reaction of benzyl bromide is exothermic.[1] On a larger scale, heat accumulation can degrade the benzyl bromide. Add BnBr slowly at

Q3: How do I remove excess Benzyl Alcohol (Method B)?

A: Benzyl alcohol has a high boiling point (

-

Solution: Use column chromatography (Silica) or wash the organic layer with saturated Sodium Bisulfite (

) if the alcohol content is low, though chromatography is standard.

References

-

Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard protocols for alkylation of carboxylic acids).

-

Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry (2nd ed.).[1] Oxford University Press.[1] (Mechanistic insights on Nucleophilic Substitution vs. Acyl Substitution).

-

Neises, B., & Steglich, W. (1978).[1] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522-524.[1] (Foundational paper for DCC/DMAP coupling).

-

BenchChem Technical Support. (2025). Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide. (General protocols for phenylacetic acid derivatives).

Sources

Purification strategies for crude Benzyl 2-(4-acetylphenyl)acetate mixtures

Welcome to the Technical Support Center for Aryl-Keto-Ester Intermediates .

This guide addresses the purification of Benzyl 2-(4-acetylphenyl)acetate (CAS: 14320-94-6 / Analogous Intermediates). This molecule presents a unique purification challenge: it possesses a lipophilic benzyl ester tail and a polar acetyl (ketone) head, creating a "push-pull" polarity that can complicate standard separation techniques.

Module 1: Diagnostic Triage

Status: Analyzing Crude Mixture

Before initiating purification, you must characterize the "Crude State" to select the correct workflow. The presence of specific impurities (specifically Benzyl Alcohol ) dictates the strategy.

Triage Protocol

-

TLC Analysis:

-

Stationary Phase: Silica Gel 60 F254.

-

Mobile Phase: 20% EtOAc in Hexanes.

-

Visualization: UV (254 nm) is primary. Anisaldehyde stain is secondary (ketones stain yellow/orange; alcohols stain pink/blue).

-

-

1H-NMR Check (Diagnostic Signals):

-

Product: Singlet ~3.7 ppm (CH₂-CO), Singlet ~5.1 ppm (Benzyl CH₂), Singlet ~2.6 ppm (Acetyl CH₃).

-

Impurity (Benzyl Alcohol): Singlet ~4.7 ppm (CH₂), Multiplet ~7.3 ppm (Aromatic).

-

Impurity (Starting Acid): Broad singlet >10 ppm (COOH), often invisible in CDCl₃ if wet.

-

Decision Logic (Workflow Selector)

Figure 1: Decision matrix for selecting the appropriate purification module based on crude composition.

Module 2: Chemical Workup (The First Line of Defense)

Target: Removal of Acidic Precursors and Catalyst Residues

If your crude mixture contains unreacted 2-(4-acetylphenyl)acetic acid or mineral acid catalysts (H₂SO₄/pTsOH), they must be removed chemically before chromatography. Chromatography is inefficient for removing large amounts of carboxylic acids (they streak and deactivate silica).

The Protocol

-

Dilution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) . Avoid Dichloromethane (DCM) if possible, as emulsions are more common with DCM/Bicarbonate systems.

-

The "Soft" Base Wash:

-

Wash the organic layer 2x with Saturated Aqueous NaHCO₃ .

-

Scientific Rationale: The pKa of the carboxylic acid impurity is ~4.5. Bicarbonate (pH ~8.5) will deprotonate the acid, moving it to the aqueous layer as a salt.

-

WARNING: Do NOT use strong bases like NaOH or KOH. The benzyl ester linkage is susceptible to hydrolysis, and the acetyl group (methyl ketone) can undergo aldol condensation/degradation under high pH conditions [1].

-

-

The "Desalting" Wash:

-

Wash 1x with Distilled Water.

-

Wash 1x with Saturated Brine (NaCl).

-

-

Drying: Dry over anhydrous Na₂SO₄ (Sodium Sulfate). Magnesium Sulfate (MgSO₄) is acceptable but can sometimes act as a weak Lewis acid; Na₂SO₄ is safer for ketones.

Module 3: The "Benzyl Alcohol" Challenge